Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of ®-3-amino-3-(3-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture and using an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols .
Scientific Research Applications
Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The ester and amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- Methyl ®-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl ®-3-amino-3-(2-fluorophenyl)propanoate hydrochloride
- Methyl ®-3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Comparison: Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution positions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C10H13ClFNO2 |
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Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
JYMOEQWCXPGHHI-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)F)N.Cl |
Origin of Product |
United States |
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